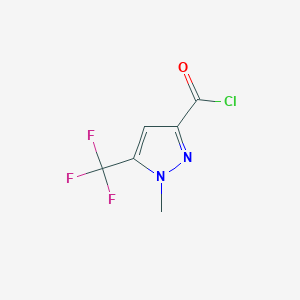
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position, a methyl group at the 1-position, and a carbonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is carried out in a refluxing mixture of methanol and water for three hours.
Work-up and Distillation: After the reaction, the mixture is subjected to work-up and distillation to obtain the desired pyrazole derivatives.
Industrial Production Methods
In industrial settings, the synthesis is scaled up to kilogram quantities. The process involves efficient distillation-based separation of the regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . The functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Lithiation: The compound can be lithiated using n-butyllithium in tetrahydrofuran (THF) at low temperatures.
Electrophilic Trapping: After lithiation, the compound can be trapped with various electrophiles to introduce different functional groups.
Major Products Formed
Bromination: Bromination with N-bromosuccinimide (NBS) yields 4-bromopyrazoles.
Functionalized Pyrazoles:
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Agrochemistry: The compound is used in the development of agrochemicals due to its bioactive properties.
Material Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The carbonyl chloride group can form covalent bonds with nucleophilic residues in target molecules, leading to the inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with the trifluoromethyl group at the 3-position.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride: Contains an amine group instead of a carbonyl chloride group.
Uniqueness
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for covalent modification of target molecules .
Properties
Molecular Formula |
C6H4ClF3N2O |
|---|---|
Molecular Weight |
212.56 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-4(6(8,9)10)2-3(11-12)5(7)13/h2H,1H3 |
InChI Key |
QXODDGVRDSYEIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
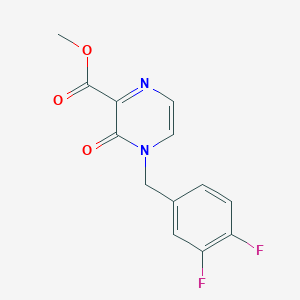
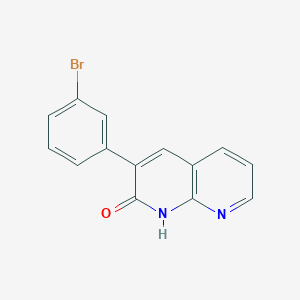
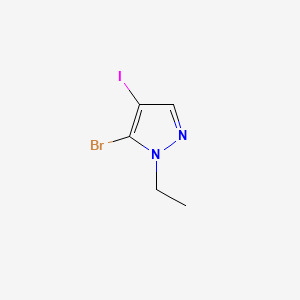
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
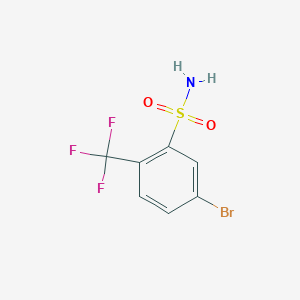
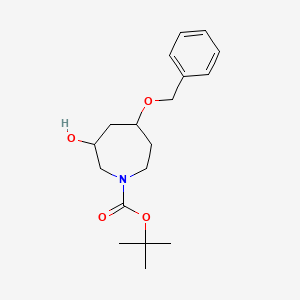
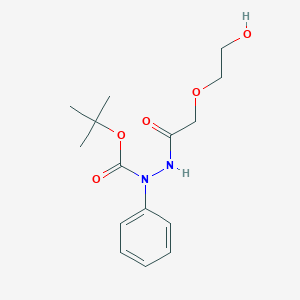
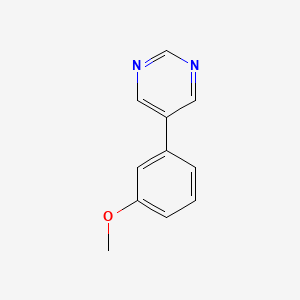
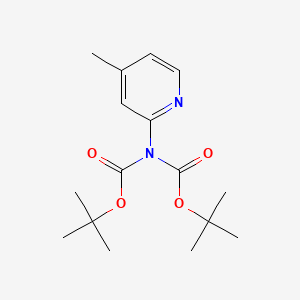

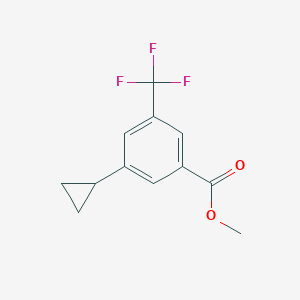
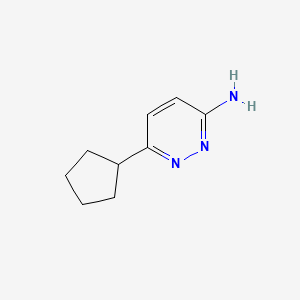
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
